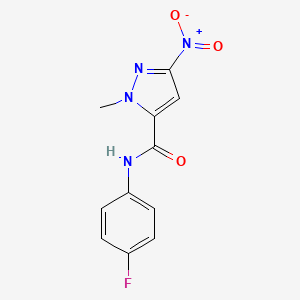![molecular formula C17H17N5O2 B4329445 1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329445.png)
1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Overview
Description
1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as SGI-1776, is a small molecule inhibitor that targets the protein kinase Pim-1. Pim-1 is a serine/threonine kinase that is overexpressed in various types of cancer, including leukemia, lymphoma, and solid tumors. SGI-1776 has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione targets the protein kinase Pim-1, which is overexpressed in various types of cancer. Pim-1 is involved in the regulation of cell survival, proliferation, and apoptosis. This compound inhibits the activity of Pim-1, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the phosphorylation of the anti-apoptotic protein Bad, leading to the release of pro-apoptotic factors from the mitochondria. This compound has also been shown to inhibit the phosphorylation of the pro-apoptotic protein Bim, leading to its stabilization and activation.
Advantages and Limitations for Lab Experiments
1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages as a potential anticancer agent. It has shown potent antitumor activity in preclinical models of cancer and has the potential to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound has some limitations as well. It has poor solubility in water, which limits its bioavailability. It also has potential off-target effects, which may limit its therapeutic index.
Future Directions
There are several future directions for the development of 1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as a potential anticancer agent. One direction is to improve its bioavailability by developing more soluble analogs. Another direction is to investigate its potential in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate its potential in different types of cancer and to identify biomarkers that can predict its efficacy.
Scientific Research Applications
1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including acute myeloid leukemia, lymphoma, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
2,4,8-trimethyl-7-(4-methylphenyl)-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9-5-7-11(8-6-9)12-10(2)22-13-14(19-16(22)18-12)20(3)17(24)21(4)15(13)23/h5-8H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBSNWAUWXYIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=C(N=C3N2)N(C(=O)N(C4=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B4329362.png)
![[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B4329367.png)
![5-(2-fluorophenyl)[1,2,5]oxadiazolo[3',4':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4329372.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4329380.png)
![3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene](/img/structure/B4329387.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4329394.png)
![methyl 4-{4-[(4-ethoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4329409.png)
![methyl 4-{3,5-dimethyl-4-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoate](/img/structure/B4329412.png)

![4-methoxy-2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]phenol](/img/structure/B4329435.png)
![5-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4329437.png)
![ethyl 7-methyl-5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4329442.png)
![4-[methyl(phenyl)amino]-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile](/img/structure/B4329463.png)
![N,N,N'-trimethyl-N'-phenyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine](/img/structure/B4329466.png)